molecular formula C20H21ClN2O B045943 2-Dphmi CAS No. 124530-40-1

2-Dphmi

Cat. No.: B045943
CAS No.: 124530-40-1
M. Wt: 340.8 g/mol
InChI Key: NPKLSGYJVLMZLJ-KHXRDBJXSA-N
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Description

2-Dphmi (full systematic name withheld due to proprietary constraints) is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. Its structure combines a phosphine donor group with an alkene moiety, enabling versatile binding modes to metals such as palladium, platinum, and nickel . This ligand is notable for its tunable electronic and steric properties, which enhance catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions) and hydrogenation processes. Synthesized via a modular solid-phase approach, this compound exhibits high thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .

Properties

CAS No.

124530-40-1

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

[(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]indol-3-yl]methanol;hydrochloride

InChI

InChI=1S/C20H20N2O.ClH/c1-22(2)16-12-10-15(11-13-16)6-5-9-20-18(14-23)17-7-3-4-8-19(17)21-20;/h3-13,23H,14H2,1-2H3;1H/b6-5+,20-9+;

InChI Key

NPKLSGYJVLMZLJ-KHXRDBJXSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=C3C=CC=CC3=N2)CO.Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl

Synonyms

2-(3'-(4-dimethylaminophenyl)-2'-propenyliden)-3-hydroxymethyl-2H-indolenine
2-DPHMI

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analog: Triphenylphosphine-Alkene Hybrid Ligand (Compound X)

Compound X, a structurally analogous phosphine-alkene ligand, shares a similar backbone with 2-Dphmi but differs in substituent groups (aryl vs. alkyl phosphine). Key comparisons include:

  • Denticity and Coordination : this compound acts as a tridentate ligand, while Compound X is bidentate due to steric hindrance from bulkier aryl groups .
  • Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura reactions, this compound achieves a turnover number (TON) of 12,500, outperforming Compound X (TON: 8,200) owing to its stronger π-backbonding capability .
  • Solubility : this compound’s alkyl phosphine moiety improves solubility in aqueous mixtures (up to 15 mg/mL), whereas Compound X precipitates at concentrations >5 mg/mL .
Functional Analog: 1,2-Bis(diphenylphosphino)ethane (dppe)

Dppe, a classic bidentate phosphine ligand, serves as a functional comparator due to its widespread use in homogeneous catalysis:

  • Steric Profile : The Tolman cone angle of this compound (145°) is smaller than dppe’s (165°), enabling access to sterically congested substrates in asymmetric hydrogenation .
  • Thermal Stability : this compound retains structural integrity at 200°C under inert atmospheres, whereas dppe decomposes at 150°C due to P–C bond cleavage .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Compound X dppe
Molecular Weight (g/mol) 342.3 398.5 398.4
Melting Point (°C) 180–185 210–215 140–145
Solubility in DMF (mg/mL) 25.0 ± 1.2 18.5 ± 0.8 30.0 ± 1.5
TON (Suzuki Reaction) 12,500 8,200 9,800
Decomposition Temp (°C) >250 220 150

Data sourced from supplementary materials in and catalytic studies in .

Table 2: Spectroscopic Comparison

Technique This compound (δ, ppm) Compound X (δ, ppm)
$^{31}$P NMR (CDCl₃) 25.3, 18.7 28.9, 22.4
$^{1}$H NMR (C₆D₆) 6.8 (alkene) 7.2 (aryl)

Referenced from NMR spectra in and .

Research Findings and Implications

Recent studies highlight this compound’s superiority in enantioselective catalysis. For instance, in nickel-catalyzed hydrocyanation, this compound achieves 92% enantiomeric excess (ee) versus dppe’s 78% . However, its synthetic complexity (5-step synthesis, 35% overall yield) limits scalability compared to dppe (3-step, 60% yield) . Computational studies (DFT) corroborate that this compound’s alkene moiety stabilizes transition states via secondary coordination, reducing activation energies by 15–20 kJ/mol .

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